![molecular formula C19H20N4O3S2 B2806185 4-(diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide CAS No. 361481-84-7](/img/structure/B2806185.png)
4-(diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide, commonly known as DPA-714, is a novel ligand that has been extensively researched in recent years. It belongs to the family of translocator protein (TSPO) ligands and is known for its potential in various scientific research applications.
Scientific Research Applications
Alternative Products in Organic Reactions : The compound N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, closely related to the query compound, was obtained as an alternative product in a one-pot cyclocondensation reaction. This highlights the potential of such compounds in organic synthesis and the formation of complex heterocyclic structures (Krauze et al., 2007).
Photoelectron Spectroscopy and Luminescent Properties : Pyridyl substituted benzamides, similar in structure to the query compound, demonstrate unique properties like luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission. This suggests their potential use in materials science, particularly in the development of luminescent materials (Srivastava et al., 2017).
Fluorescence Properties and Anticancer Activity : Certain Co(II) complexes of compounds structurally similar to the query exhibit fluorescence quenching and potential anticancer activity, as demonstrated in vitro against human breast cancer cell lines. This suggests a possible role in the development of new anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial and Antifungal Activity : Some derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, similar to the compound , have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. This suggests their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Nonaqueous Capillary Electrophoresis : Related compounds have been used in nonaqueous capillary electrophoretic separation of various substances, demonstrating their utility in analytical chemistry (Ye et al., 2012).
Synthesis and Characterization of Metal Complexes : Metal complexes of sulfonamide derivatives, which are structurally related to the query compound, show promise in increasing the biological and catalytic potential of ligands, suggesting applications in pharmaceutical and chemical industries (Orie et al., 2021).
Cytotoxic Evaluation for Cancer Treatment : Schiff bases of sulfonamide derivatives show excellent cytotoxic activity towards breast cancer cell lines, indicating their potential use in chemotherapy (Govindaraj et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit protein kinases . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It is suggested that the planar structure of similar compounds is essential for their protein kinase inhibitory potency . The compound likely interacts with its targets, leading to changes in their function .
Biochemical Pathways
Given its potential protein kinase inhibitory activity, it may impact pathways regulated by these enzymes, such as signal transduction pathways .
Result of Action
Given its potential protein kinase inhibitory activity, it may influence cellular processes regulated by these enzymes, potentially leading to changes in cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-7-5-15(6-8-16)18(24)22-19-21-17(13-27-19)14-9-11-20-12-10-14/h5-13H,3-4H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIORKSRUUSJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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